6-Chloro-5-(trifluoromethyl)pyridin-3-amine

Lipophilicity ADME Drug Design

Procure 6-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS 99368-68-0) for RET inhibitor and androgen receptor modulator programs. Its regiospecific 6-chloro substitution is critical for synthetic fidelity; the 6-bromo analog (MW +44.45 g/mol, LogP +0.19) alters reactivity and ligand efficiency. Align with patent routes US8802689/EP2004181/WO2007126765.

Molecular Formula C6H4ClF3N2
Molecular Weight 196.56 g/mol
CAS No. 99368-68-0
Cat. No. B1315423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-(trifluoromethyl)pyridin-3-amine
CAS99368-68-0
Molecular FormulaC6H4ClF3N2
Molecular Weight196.56 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)(F)F)Cl)N
InChIInChI=1S/C6H4ClF3N2/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H,11H2
InChIKeyUMEYJHZYKYUOEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 3 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS 99368-68-0): Technical Baseline for Scientific Procurement


6-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS 99368-68-0) is a halogenated trifluoromethylpyridine building block characterized by a chlorine atom at the 6-position, a trifluoromethyl group at the 5-position, and a primary amine at the 3-position on the pyridine ring [1]. The compound exhibits an ACD/LogP of 2.47, a polar surface area (PSA) of 38.91 Ų, and a molecular weight of 196.56 g/mol . These physicochemical parameters position it as an intermediate of interest in medicinal chemistry programs targeting kinase inhibition, particularly where balanced lipophilicity and hydrogen-bonding capacity are required for scaffold derivatization [1].

Why 6-Chloro-5-(trifluoromethyl)pyridin-3-amine Cannot Be Interchanged with Generic In-Class Analogs


Trifluoromethylpyridine amines with different substitution patterns are not functionally interchangeable. The precise positioning of the chloro substituent at the 6-position adjacent to the 5-CF₃ group creates a distinct electronic environment that governs both nucleophilic aromatic substitution reactivity at the halogen-bearing carbon and the amine's participation in subsequent coupling chemistry [1]. A documented comparative synthesis pathway demonstrates that the 6-chloro derivative and its 6-bromo counterpart require divergent halogenation conditions (POCl₃/PCl₅ at 115 °C for chloro versus Br₂/POBr₃/PBr₃ at 100 °C for bromo), underscoring that the synthetic accessibility and downstream reactivity profiles of these seemingly similar analogs are not equivalent [2]. Procurement decisions based solely on in-class membership without regard to regiospecific substitution therefore carry material risk of synthetic failure or compromised target molecule performance.

Quantitative Differentiation Evidence: 6-Chloro-5-(trifluoromethyl)pyridin-3-amine vs. Closest Analogs


LogP Differentiation: 6-Chloro vs. 6-Bromo-5-(trifluoromethyl)pyridin-3-amine

The 6-chloro derivative exhibits a computationally predicted ACD/LogP of 2.47 . In contrast, the 6-bromo analog (CAS 1642844-33-4) displays an ACD/LogP of 2.66 under the same computational methodology . This represents a measurable reduction in lipophilicity of approximately 0.19 log units for the chloro compound relative to the bromo analog.

Lipophilicity ADME Drug Design Lead Optimization

Molecular Weight Differentiation: Chloro (196.56 g/mol) vs. Bromo (241.01 g/mol) Analogs

The molecular weight of 6-chloro-5-(trifluoromethyl)pyridin-3-amine is 196.56 g/mol . The corresponding 6-bromo analog (CAS 1642844-33-4) has a molecular weight of 241.01 g/mol . This represents a 44.45 g/mol (18.4%) reduction in molecular weight for the chloro derivative.

Fragment-Based Drug Discovery Ligand Efficiency Molecular Properties

Regioisomeric Specificity: 6-Chloro-3-amine vs. 2-Chloro-3-amine Substitution Pattern in Patent-Exemplified RET Kinase Inhibitor Scaffolds

Patent literature explicitly designates 6-chloro-5-(trifluoromethyl)pyridin-3-amine as the specific intermediate for synthesizing Rearranged during Transfection (RET) kinase inhibitor compounds . The regioisomeric analog 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1) is instead exemplified in unrelated NS5B inhibitor programs targeting Hepatitis C . This regiospecific divergence in patent exemplification demonstrates that the amine position (3- vs. 2-) determines which therapeutic target class the building block is suitable for.

Kinase Inhibitors RET Oncology Medicinal Chemistry

Synthetic Route Specificity: Chloro Derivative as the Precedented Intermediate for Androgen Receptor Modulator Synthesis

The Drug Synthesis Database explicitly lists 6-chloro-5-(trifluoromethyl)pyridin-3-amine as intermediate (XXII) in a fully documented synthetic route leading to androgen receptor modulators for prostate cancer treatment, with associated patent references including US 8802689, EP 2004181, and WO 2007126765 [1]. The same synthetic sequence also describes a parallel halogenation step that can produce the 6-bromo analog (XXIb) using different reagents (Br₂/POBr₃/PBr₃ at 100 °C), but the subsequent reduction, protection, and cyanation steps are optimized specifically for the 6-chloro intermediate [1].

Androgen Receptor Prostate Cancer Process Chemistry Synthetic Intermediate

Polar Surface Area (PSA) and Hydrogen Bonding Profile vs. 5-(Trifluoromethyl)pyridin-3-amine (Unsubstituted Analog)

6-Chloro-5-(trifluoromethyl)pyridin-3-amine exhibits a polar surface area (PSA) of 38.91 Ų with one hydrogen bond donor (primary amine) and two hydrogen bond acceptors (pyridine nitrogen and CF₃ fluorine atoms) . The unsubstituted analog 5-(trifluoromethyl)pyridin-3-amine (CAS 112110-07-3) has an identical PSA of 38.91 Ų and identical H-bond donor/acceptor count [1]. However, the chloro substituent introduces a 2.47 LogP value (versus predicted ~1.3-1.5 for the unsubstituted analog based on fragment contribution) while preserving the identical PSA, resulting in a higher LogP/PSA ratio.

Physicochemical Properties Drug-Likeness Bioavailability CNS Penetration

High-Confidence Application Scenarios for 6-Chloro-5-(trifluoromethyl)pyridin-3-amine Based on Evidentiary Differentiation


RET Kinase Inhibitor Medicinal Chemistry Programs

Patent literature explicitly designates 6-chloro-5-(trifluoromethyl)pyridin-3-amine as an intermediate for the synthesis of Rearranged during Transfection (RET) kinase inhibitors [1]. Programs targeting RET-driven malignancies should prioritize this specific regioisomer, as the 2-amino regioisomer (CAS 79456-26-1) is exemplified for unrelated NS5B targets . The chloro derivative's ACD/LogP of 2.47 provides a favorable lipophilicity baseline for blood-brain barrier penetration considerations relevant to CNS-metastatic RET indications.

Androgen Receptor Modulator Synthesis for Prostate Cancer

A fully documented synthetic route in the Drug Synthesis Database establishes 6-chloro-5-(trifluoromethyl)pyridin-3-amine as intermediate (XXII) in the preparation of androgen receptor modulators, with supporting patent references including US 8802689, EP 2004181, and WO 2007126765 [1]. The route includes a reduction step (H₂ over Raney-Ni) followed by Boc protection and cyanation specifically optimized for the 6-chloro derivative. Programs synthesizing AR-targeting agents should procure this compound rather than the 6-bromo analog to align with the precedented patent route.

Lead Optimization Requiring Balanced Lipophilicity and Ligand Efficiency

For fragment-based or lead optimization programs where molecular weight and lipophilicity require fine control, the 6-chloro derivative offers distinct advantages over the 6-bromo analog. The chloro compound provides a 44.45 g/mol (18.4%) molecular weight reduction [1] and a 0.19 log unit (7%) lower ACD/LogP (2.47 vs. 2.66) compared to the bromo analog. This translates to improved ligand efficiency metrics and greater synthetic headroom for subsequent elaboration while maintaining favorable drug-like property space.

Building Block Procurement for Parallel Halogenation SAR Studies

The synthetic route documented in the Drug Synthesis Database includes parallel halogenation pathways producing both 6-chloro (XXIa) and 6-bromo (XXIb) intermediates from a common pyridinone precursor [1]. This establishes the 6-chloro derivative as the appropriate procurement choice for structure-activity relationship (SAR) studies requiring comparison of chloro versus bromo substitution effects on target binding, metabolic stability, or pharmacokinetic parameters within a consistent synthetic framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-5-(trifluoromethyl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.